molecular formula C24H42O4 B14617844 Dimethyl docosa-10,12-dienedioate CAS No. 58873-35-1

Dimethyl docosa-10,12-dienedioate

Cat. No.: B14617844
CAS No.: 58873-35-1
M. Wt: 394.6 g/mol
InChI Key: WHJWFHOBFUGYJH-UHFFFAOYSA-N
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Description

Dimethyl docosa-10,12-dienedioate (DMDD) is a dimethyl ester derivative of docosa-10,12-dienedioic acid, a 22-carbon dicarboxylic acid with conjugated double bonds at positions 10 and 12. DMDD’s extended alkyl chain and conjugated diene system may confer unique stability, reactivity, and biological activity compared to shorter-chain esters .

Properties

CAS No.

58873-35-1

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

dimethyl docosa-10,12-dienedioate

InChI

InChI=1S/C24H42O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-6H,7-22H2,1-2H3

InChI Key

WHJWFHOBFUGYJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC=CC=CCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most direct route involves reacting 10,12-docosadiynedioic acid with excess methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the esterification at reflux temperatures (65–70°C). Stoichiometric ratios of 1:20 (diacid:methanol) ensure complete conversion, with reaction times ranging from 10–12 hours. The process yields crude dimethyl ester, which is purified via vacuum distillation or recrystallization from ethanol. Typical yields under optimized conditions reach 78–85%.

Acyl Chloride Intermediary Route

For improved reaction efficiency, 10,12-docosadiynedioic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride reacts with methanol at 0–5°C to prevent thermal degradation. This two-step process achieves yields exceeding 90%, though it requires stringent moisture control.

Advanced Methodologies

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free transesterification at 40°C, using methyl acetate as the acyl donor. This method avoids acidic byproducts and achieves 70–75% conversion within 24 hours, with enzyme reusability up to five cycles.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes. A solvent system of toluene:methanol (3:1 v/ v) enhances dielectric absorption, yielding 88% product with >99% purity by HPLC.

Process Optimization Parameters

Catalyst Selection

Comparative studies of acid catalysts reveal that p-toluenesulfonic acid (PTSA) outperforms H₂SO₄ in minimizing side reactions, with a 12% yield improvement under identical conditions.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Binary systems (e.g., methanol:tetrahydrofuran 4:1) balance reactivity and isolability.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (hexane:ethyl acetate 8:2) removes unreacted diacid and monoester byproducts. Final purity ≥98% is confirmed via reverse-phase HPLC (C18 column, acetonitrile:water 70:30).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 6H, -OCH₃), 2.35 (t, J = 7.5 Hz, 4H, -CH₂COO-), 1.25–1.60 (m, 28H, aliphatic chain).
  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1745 cm⁻¹ (ester C=O), 2100 cm⁻¹ (C≡C).

Challenges and Mitigation Strategies

Challenge Solution
Light-induced degradation Conduct reactions under amber glassware; store product at -20°C under argon.
Poor aqueous solubility Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
Alkyne polymerization Maintain reaction temperatures below 80°C; introduce radical inhibitors (e.g., hydroquinone).

Industrial-Scale Production Considerations

Batch reactors with jacketed cooling systems prevent exothermic runaway during acyl chloride formation. Continuous-flow microreactors achieve 95% conversion in <5 minutes, enabling throughputs of 50 kg/day.

Emerging Applications Influencing Synthesis Design

Demand for liquid crystal precursors necessitates gram-scale batches with <0.1% impurities. Supercritical CO₂ extraction replaces traditional solvents, reducing environmental impact while maintaining yield parity.

Chemical Reactions Analysis

Dimethyl docosa-10,12-dienedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl docosa-10,12-dienedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl docosa-10,12-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with specific receptors.

Comparison with Similar Compounds

Structural Features

Compound Carbon Chain Length Ester Groups Double Bonds Molecular Weight (g/mol)
Dimethyl docosa-10,12-dienedioate 22 Methyl Conjugated (10,12) ~398*
Diethyl dodecanedioate 12 Ethyl None 286.4
Dimethyl fumarate (DMF) 4 Methyl Trans (1,2) 144.13

*Estimated based on analogous structures.

Key Observations :

  • Chain Length : DMDD’s longer alkyl chain (22 carbons) likely increases hydrophobicity and melting/boiling points compared to shorter analogs like diethyl dodecanedioate (12 carbons) or DMF (4 carbons) .
  • Double Bonds : The conjugated diene system in DMDD may enhance oxidative stability compared to saturated esters (e.g., diethyl dodecanedioate) but reduce it relative to DMF, which has a rigid trans double bond .

Physicochemical Properties

Property DMDD (Predicted) Diethyl Dodecanedioate Dimethyl Fumarate
Boiling Point (°C) >300 ~300 193
Melting Point (°C) 50–70 -25 102
Solubility Low in water Insoluble in water Slightly soluble
Stability Moderate (conjugated) High (saturated) Low (prone to hydrolysis)

Notes:

  • DMDD’s predicted higher melting point than diethyl dodecanedioate aligns with trends in homologous series, where longer chains increase intermolecular van der Waals forces.
  • DMF’s lower stability compared to DMDD may relate to its shorter chain and electrophilic double bond, which facilitate hydrolysis .

Reaction Conditions for Diesters :

  • Catalysts : H₂SO₄, TsOH, or lipases.
  • Solvents : Toluene or DMF (unrelated to dimethyl fumarate) for azeotropic water removal .
  • Yield Optimization : Higher temperatures (100–150°C) improve conversion rates for long-chain esters like DMDD .

Key Findings :

  • DMF’s efficacy in multiple sclerosis (MS) treatment is attributed to its activation of the Nrf2 antioxidant pathway, reducing relapse rates by ~50% in clinical trials .

Q & A

Q. What ethical and regulatory challenges arise when transitioning this compound from lab-scale to biomedical studies?

  • Guidance :
  • Conduct preclinical toxicity assays per OECD guidelines (e.g., Ames test for mutagenicity).
  • Secure approvals from institutional biosafety committees (IBCs) for in vivo studies.
  • Reference SDS disclaimers highlighting non-validation for medical use .

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